Maximum Fsp³ (1.0) Achieved by the Fully Saturated Spiro[3.4]octane Core vs. Typical Drug-Like Amines
Spiro[3.4]octan-2-amine has an Fsp³ value of 1.0, indicating that every carbon in the scaffold is sp³-hybridized . This is higher than the Fsp³ of commonly used saturated amine scaffolds such as cyclohexylamine (Fsp³ ≈ 0.86) and substantially higher than the average Fsp³ of oral drug candidates (~0.36) or typical drug molecules (~0.50) [1]. The elevated Fsp³ is associated with improved aqueous solubility and reduced metabolic clearance, making the scaffold a preferred starting point for lead optimization programs that prioritize pharmacokinetic properties [1].
| Evidence Dimension | Fraction of sp³-hybridized carbon atoms (Fsp³) |
|---|---|
| Target Compound Data | Fsp³ = 1.0 |
| Comparator Or Baseline | Cyclohexylamine (Fsp³ ≈ 0.86); typical oral drug average (Fsp³ ≈ 0.36) |
| Quantified Difference | Fsp³ 0.14 higher than cyclohexylamine; 0.50–0.64 higher than average drug molecules |
| Conditions | Calculated from molecular structure; validated by literature meta-analysis [1] |
Why This Matters
Higher Fsp³ is a validated predictor of clinical success; procurement of this scaffold enables medicinal chemists to build compound libraries with intrinsically better drug-like properties from the outset.
- [1] Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. J. Med. Chem., 52(21), 6752–6756. View Source
